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Introduction

ZW290, also known as zanidatamab zovodotin (or ZW49), is a novel biparatopic antibody-drug
conjugate (ADC) targeting the human epidermal growth factor receptor 2 (HER?2). This
technical guide provides a comprehensive overview of its pharmacokinetic (PK) and
pharmacodynamic (PD) properties, drawing from available preclinical and clinical data.
Zanidatamab zovodotin is comprised of zanidatamab, a bispecific antibody that binds to two
distinct epitopes on the HER2 receptor, conjugated to a proprietary auristatin payload with a
protease-cleavable linker.[1] This unique design aims to enhance internalization and cytotoxic
payload delivery to HER2-expressing cancer cells.

Pharmacokinetics

The pharmacokinetic profile of zanidatamab zovodotin has been primarily characterized in a
first-in-human, Phase 1 clinical trial (NCT03821233).[1][2] This study evaluated various dosing
regimens, including 1.25 mg/kg weekly (QW) and 2.5 mg/kg every three weeks (Q3W).[1]

Preclinical Pharmacokinetics

Preclinical studies in xenograft models of breast and gastric cancer have demonstrated that the
biparatopic nature of zanidatamab leads to enhanced binding and internalization compared to
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monospecific antibodies like trastuzumab. This results in a 1.54 to 2.58-fold increase in
intracellular payload concentration in HER2-expressing cells.[3]

Clinical Pharmacokinetics

Preliminary pharmacokinetic analyses from the Phase 1 trial indicated that the half-life of
zanidatamab zovodotin was similar across the 1.25 mg/kg QW and 2.5 mg/kg Q3W dosing
regimens.[1] However, detailed quantitative data on key PK parameters such as Cmax, AUC,
clearance, and volume of distribution from this trial are not yet publicly available in
comprehensive tables.

A population pharmacokinetic model has been developed for the antibody component,
zanidatamab. This model is described as a two-compartment model with parallel linear and
nonlinear clearance from the central compartment.[4] At the recommended doses of 20 mg/kg
Q2W and 30 mg/kg Q3W for zanidatamab, the clearance was primarily linear at steady state.[4]

Table 1: Summary of Clinical Pharmacokinetic Observations for Zanidatamab Zovodotin
(ZWA49)

. Dosing Regimens
Parameter Observation ) Source
Studied

Similar across
) ) ) 1.25 mg/kg QW and
Half-life different dosing [1]
) 2.5 mg/kg Q3w
regimens

Experimental Protocols
Clinical Study Design (NCT03821233)

The Phase 1 study of zanidatamab zovodotin was a multicenter, open-label, dose-escalation
trial in patients with locally advanced (unresectable) or metastatic HER2-expressing cancers.[2]
The study utilized a 3+3 dose-escalation design to determine the maximum tolerated dose
(MTD) and recommended Phase 2 dose (RP2D).[2][5] Key inclusion criteria included
pathologically confirmed diagnosis of a HER2-expressing cancer and evidence of advanced or
metastatic disease.[2] The primary endpoints were safety, tolerability, and the determination of
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the MTD/RP2D. Secondary endpoints included pharmacokinetic parameters and objective
response according to RECIST 1.1.[1]

Bioanalytical Methods

Specific details on the bioanalytical methods used for the quantification of zanidatamab
zovodotin and its components (total antibody, conjugated antibody, and free payload) in clinical
samples have not been extensively published. Generally, the bioanalysis of ADCs involves a
combination of ligand-binding assays (such as ELISA) for the antibody components and liquid
chromatography-mass spectrometry (LC-MS/MS) for the small molecule payload.

Diagram 1: General experimental workflow for the bioanalysis of an antibody-drug conjugate.

Pharmacodynamics
Mechanism of Action

Zanidatamab zovodotin exerts its anti-tumor effect through a multi-faceted mechanism of
action. The zanidatamab antibody component binds biparatopically to extracellular domains 2
(ECD2) and 4 (ECD4) of the HERZ2 receptor.[6] This dual binding leads to receptor clustering
and enhanced internalization, effectively removing HER2 from the cell surface.[6] Following
internalization, the ADC is trafficked to the lysosome where the cleavable linker is processed,
releasing the auristatin payload. The auristatin payload then disrupts microtubule dynamics,
leading to cell cycle arrest and apoptosis.[7]
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Diagram 2: Simplified signaling pathway of Zanidatamab Zovodotin's mechanism of action.

Preclinical Pharmacodynamics

In preclinical models, zanidatamab zovodotin has been shown to be a potent inducer of
immunogenic cell death (ICD).[8] This is characterized by the release of damage-associated
molecular patterns (DAMPS) such as extracellular ATP, calreticulin, and HMGB1.[8] The
induction of ICD suggests that zanidatamab zovodotin may not only have direct cytotoxic
effects but also stimulate an anti-tumor immune response.[8]

Clinical Pharmacodynamics

The clinical pharmacodynamic effects of zanidatamab zovodotin are primarily assessed
through its anti-tumor activity. In the Phase 1 trial, encouraging single-agent anti-tumor activity
was observed in heavily pretreated patients with HER2-positive cancers.[9]

Table 2: Clinical Efficacy of Zanidatamab Zovodotin in the Phase 1 Trial (NCT03821233)

Confirmed .
. o Disease .
Dosing Objective Patient
] Control Rate . Source
Regimen Response Population
(DCR)

Rate (CORR)

29 patients with
2.5 mg/kg Q3w 28% - 31% 72% [5109]
HER2+ cancers

6% (1/17 53% (9/17 17 patients with
1.25 mg/kg QW ] ) [1]
patients) patients) HER2+ cancers

The data indicates a dose-dependent anti-tumor response, with the 2.5 mg/kg Q3W regimen
demonstrating greater efficacy. Based on these results, the 2.5 mg/kg Q3W regimen was
selected as the recommended dose for further clinical development.[1]

Conclusion

Zanidatamab zovodotin (ZW290) is a promising HER2-targeted ADC with a unique biparatopic
antibody design that enhances its preclinical and clinical activity. The pharmacokinetic profile is
characterized by a similar half-life across different dosing regimens, with the antibody
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component exhibiting a two-compartment model with both linear and nonlinear clearance. The
pharmacodynamics are driven by efficient internalization and payload delivery, leading to
microtubule disruption, apoptosis, and the induction of immunogenic cell death. Clinical data
from the Phase 1 trial have demonstrated encouraging anti-tumor activity in patients with
heavily pretreated HER2-positive cancers, supporting its continued development. Further
publication of detailed pharmacokinetic and pharmacodynamic data will be crucial for
optimizing its therapeutic use.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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